molecular formula C17H14ClFN2O2S2 B2945931 4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 433963-61-2

4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2945931
CAS No.: 433963-61-2
M. Wt: 396.88
InChI Key: YPMURMUFLYONJX-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound characterized by its unique structural features, including chlorophenyl, fluorophenyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common approach is the thionation of 4-chlorophenol followed by the introduction of the pyrazole ring through a condensation reaction with hydrazine. Subsequent sulfonation with 4-fluorophenylsulfonyl chloride completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of chlorophenols and fluorophenols.

  • Reduction: Production of corresponding alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Its derivatives are explored for potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to develop pharmaceuticals based on this compound, targeting various diseases.

  • Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

  • 4-Chlorophenol

  • 4-Fluorophenol

  • Pyrazole derivatives

Uniqueness: Unlike its simpler counterparts, this compound's unique combination of chlorophenyl, fluorophenyl, and pyrazole groups provides enhanced chemical stability and reactivity, making it more suitable for advanced applications.

This detailed overview highlights the significance of 4-((4-chlorophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole in various scientific fields. Its versatile synthesis methods, diverse chemical reactions, and broad research applications make it a valuable compound for future advancements.

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Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c1-11-17(24-15-7-3-13(18)4-8-15)12(2)21(20-11)25(22,23)16-9-5-14(19)6-10-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMURMUFLYONJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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